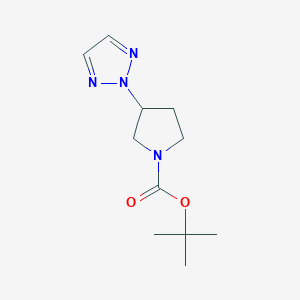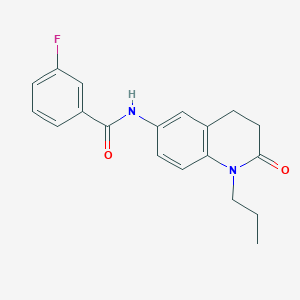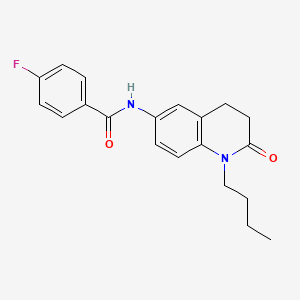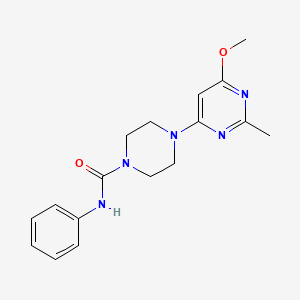
tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. It also contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions like alkylation, ring-opening reactions, and oxidation . The synthesis of related compounds often involves the use of catalysts and specific reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the functional groups present, and the electronic structure of the molecule .
作用機序
The mechanism of action of tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate is not fully understood. It is believed that this compound acts as an electron-withdrawing group, which can increase the reactivity of certain compounds. Additionally, this compound can form hydrogen bonds with other molecules, which can alter their structure and properties.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. This compound has also been found to act as an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and behavior. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
Tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate has a number of advantages and limitations for lab experiments. One of the main advantages of using this compound is that it is relatively inexpensive and easy to obtain. Additionally, this compound is stable and can be stored for long periods of time. However, this compound is also highly flammable and must be handled with care. Additionally, this compound can react with certain compounds, which can lead to unexpected results.
将来の方向性
There are a number of potential future directions for tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate research. One potential direction is to further study its biochemical and physiological effects. Additionally, this compound could be used to develop new catalysts, reagents, and ligands for use in scientific research. Additionally, this compound could be used to develop new drugs or to improve existing drugs. Finally, this compound could be used to further study the mechanism of action of certain compounds.
合成法
Tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate can be synthesized through a variety of methods. One of the most common methods is the reaction of tert-butyl isocyanide with 2-chloropyrrolidine in the presence of sodium hydroxide. This reaction leads to the formation of this compound.
科学的研究の応用
Tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of polymers, as a reagent for the synthesis of heterocyclic compounds, and as a ligand for the coordination of metal ions. This compound has also been used to study the mechanism of action of certain drugs, as well as to study the biochemical and physiological effects of certain compounds.
Safety and Hazards
特性
IUPAC Name |
tert-butyl 3-(triazol-2-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-7-4-9(8-14)15-12-5-6-13-15/h5-6,9H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJZROCGEZGFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6496394.png)
![2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6496396.png)
![N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6496408.png)
![N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6496415.png)
![N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-3-(propan-2-ylsulfanyl)benzamide](/img/structure/B6496428.png)



![2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6496455.png)

![5-[(1-methoxypropan-2-yl)amino]-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496466.png)
![ethyl 1-{6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-3-carboxylate](/img/structure/B6496472.png)
![5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-6-ethyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496474.png)
![5-{[(2-methoxyphenyl)methyl]amino}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496480.png)